molecular formula C19H16FNO5S B7545626 N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide

N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide

Cat. No. B7545626
M. Wt: 389.4 g/mol
InChI Key: YMDQFWGCRHXABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide, also known as EF-CaMKII-IN-1, is a potent and selective inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a crucial protein kinase that plays a significant role in various physiological processes, including synaptic plasticity, learning, and memory. EF-CaMKII-IN-1 has shown promising results in preclinical studies, and its unique properties make it a potential candidate for further research and development.

Mechanism of Action

N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 is a potent and selective inhibitor of CaMKII. CaMKII is a crucial protein kinase that plays a significant role in various physiological processes, including synaptic plasticity, learning, and memory. N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 inhibits CaMKII activity by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of CaMKII substrates.
Biochemical and Physiological Effects:
N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 has been shown to have various biochemical and physiological effects. N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 inhibits CaMKII activity, which affects various physiological processes, including synaptic plasticity, learning, and memory. N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 has also been shown to have antitumor activity, which affects cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 has several advantages and limitations for lab experiments. N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 is a potent and selective inhibitor of CaMKII, which makes it a useful tool for studying the role of CaMKII in various physiological processes. However, N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 has limited solubility in water, which makes it difficult to use in aqueous solutions. N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 also has limited stability, which makes it necessary to store it at low temperatures.

Future Directions

There are several future directions for research on N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1. One potential direction is to investigate the potential therapeutic effects of N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to investigate the potential antitumor effects of N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 in various cancer types. Additionally, future research could focus on improving the solubility and stability of N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 to make it more suitable for use in aqueous solutions.

Synthesis Methods

The synthesis of N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 is a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-difluorobenzene with 2-chloro-5-nitrobenzoic acid to form 2-chloro-5-nitro-2,5-difluorobenzoic acid. The second step involves the reaction of 2-chloro-5-nitro-2,5-difluorobenzoic acid with 5-ethylsulfonyl-2-hydroxyaniline to form N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-chloro-5-nitro-2,5-difluorobenzamide. The final step involves the reaction of N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-chloro-5-nitro-2,5-difluorobenzamide with furan-2-carboxylic acid to form N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1.

Scientific Research Applications

N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 has shown promising results in preclinical studies, and its unique properties make it a potential candidate for further research and development. N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 has been shown to inhibit CaMKII activity in vitro and in vivo, which makes it a potential therapeutic candidate for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide-1 has also been shown to have antitumor activity, which makes it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5S/c1-2-27(24,25)12-7-8-16(22)15(11-12)21-19(23)18-10-9-17(26-18)13-5-3-4-6-14(13)20/h3-11,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDQFWGCRHXABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide

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